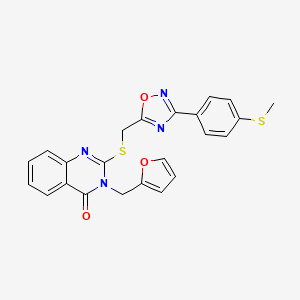
3-(furan-2-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H18N4O3S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(furan-2-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel hybrid structure that combines the pharmacophoric properties of quinazolinones and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is C20H19N3O3S2, with a complex structure that includes furan and quinazolinone moieties. The presence of these heterocycles is significant as they are known to enhance biological activity.
Biological Activity Overview
Research indicates that derivatives of quinazolinones and oxadiazoles exhibit a range of biological activities:
- Anticancer Activity : Quinazolinone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The incorporation of oxadiazole enhances these effects.
- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anti-inflammatory Effects : Several studies suggest that quinazolinone derivatives can modulate inflammatory pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of various quinazolinone derivatives, including those similar to our compound, against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 | 12.5 |
| 6b | HeLa | 25.0 |
| 6c | HeLa | 30.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using the disc diffusion method against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This indicates that the compound possesses noteworthy antimicrobial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, compounds similar to the target molecule were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-alpha levels at concentrations above 10 µM .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- The quinazolinone moiety may interact with DNA or specific enzymes involved in cancer cell proliferation.
- The oxadiazole component may enhance membrane permeability or inhibit bacterial enzyme systems.
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-31-17-10-8-15(9-11-17)21-25-20(30-26-21)14-32-23-24-19-7-3-2-6-18(19)22(28)27(23)13-16-5-4-12-29-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOYZMBRZSVCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














